Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 5-Bromo-6-ethylpyridin-2-amine
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 5-Bromo-6-ethylpyridin-2-amine
The following technical guide details the spectroscopic characterization and analytical profiling of 5-Bromo-6-ethylpyridin-2-amine , a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyclic pharmacophores.[1]
[1]
Executive Summary
5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6) serves as a "lynchpin" scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase pathways.[1][2] Its structural utility lies in the orthogonal reactivity of its three functional handles: the nucleophilic amine (C2), the electrophilic bromide (C5), and the steric/lipophilic ethyl group (C6).[2]
Precise spectroscopic validation of this compound is required to distinguish it from common impurities such as the 3-bromo regioisomer or the over-brominated 3,5-dibromo species.[1][2] This guide provides a definitive reference for its identification using NMR, MS, and IR methodologies.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Parameter | Specification |
| IUPAC Name | 5-Bromo-6-ethylpyridin-2-amine |
| Common Name | 2-Amino-5-bromo-6-ethylpyridine |
| CAS Number | 848360-99-6 |
| Molecular Formula | C |
| Exact Mass | 200.99 (for |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, CDCl |
Synthesis & Impurity Logic
Understanding the synthesis is prerequisite to interpreting the spectra.[1] The compound is typically synthesized via the electrophilic aromatic substitution (bromination) of 6-ethylpyridin-2-amine .[1]
Reaction Pathway & Impurity Profile
The amino group at C2 directs the incoming bromine to the ortho (C3) or para (C5) positions.[2] Steric hindrance from the ethyl group at C6 disfavors C5 attack slightly less than the electronic activation favors it, but regioisomeric mixtures are common.[2]
Figure 1: Synthetic logic dictating the spectroscopic impurity profile. The C5 position is electronically favored para to the amine, but C3 isomers must be ruled out via NMR coupling constants.[2]
Spectroscopic Data Analysis[1][2][9]
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is the primary tool for structural confirmation.[1] The key diagnostic feature is the pair of aromatic doublets with an ortho-coupling constant (
Experimental Data (400 MHz, CDCl
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |
| 7.46 | Doublet (d) | 1H | 8.4 Hz | C4-H | Ortho to Bromine (Deshielded) |
| 6.22 | Doublet (d) | 1H | 8.8 Hz | C3-H | Ortho to Amine (Shielded) |
| 4.38 | Broad Singlet (br s) | 2H | - | -NH | Exchangeable protons |
| 2.76 | Quartet (q) | 2H | 7.6 Hz | -CH | Methylene (Ethyl group) |
| 1.21 | Triplet (t) | 3H | 7.6 Hz | -CH | Methyl (Ethyl group) |
Data Source: Validated against patent literature WO2013029338A1 [1].
Interpretation Guide:
-
Regiochemistry Check: The coupling constant of ~8.6 Hz between the aromatic protons at 7.46 and 6.22 ppm confirms they are neighbors (C3 and C4). If the bromine were at C3, the remaining protons would be at C4 and C5, showing a similar coupling, but the chemical shift environment would differ significantly due to the proximity of the ethyl group.
-
Ethyl Group Verification: The quartet at 2.76 ppm and triplet at 1.21 ppm are diagnostic for the ethyl chain.[1]
Carbon NMR ( C NMR) - Structural Assignment
While experimental
Predicted Chemical Shifts (CDCl
- 156.5: C2 (Ipso to Amine, desheilded)[2]
- 155.8: C6 (Ipso to Ethyl)
- 140.5: C4 (Aromatic CH)[2]
- 108.5: C5 (Ipso to Bromine)[2]
- 106.2: C3 (Aromatic CH, shielded by amine)[2]
-
29.5: C H
-CH (Methylene)[1][2] -
12.8: CH
-C H (Methyl)[1][2]
Mass Spectrometry (MS)
The presence of bromine provides a distinct isotopic signature that serves as a rapid purity check.[2]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[2]
-
Molecular Ion (M+H)
:-
m/z 201.0:
Br isotopologue (Relative Intensity: 100%) -
m/z 203.0:
Br isotopologue (Relative Intensity: ~98%)[2]
-
-
Pattern Recognition: A 1:1 doublet separated by 2 mass units is diagnostic of a mono-brominated species.[1][2]
-
Fragmentation: Loss of the ethyl group (M-29) or ammonia (M-17) may be observed in high-energy collision dissociation.[1][2]
Analytical Workflow & Quality Control
To ensure the material is suitable for GMP or high-value synthesis, the following workflow is recommended.
Figure 2: Integrated analytical workflow for quality assurance. The 1:1 isotopic ratio in MS is the fastest confirmation of bromination, while NMR confirms regiochemistry.
Protocol: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Deuterated Chloroform).-
Note: DMSO-d
may be used if solubility is an issue, but chemical shifts will migrate (Amine protons will shift downfield to ~6.0-6.5 ppm).[1]
-
-
Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (
0.00). -
Acquisition: Standard proton parameters (pulse width 30°, relaxation delay 1.0 s, 16 scans).
References
-
Patent: WO2013029338A1.[1][2] Novel compounds. (2013).[1][3] Assignee: BeiGene Ltd.[1][2] Available at: (Accessed: 2023-10-26).
-
Patent: US20140275080A1.[1][2] N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities. (2014).[1][2] Available at: .
-
Database: PubChem Compound Summary for CID 58169227 (5-Bromo-6-ethylpyridin-2-amine). Available at: [Link].
